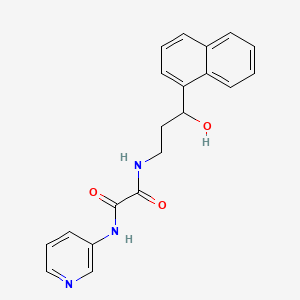

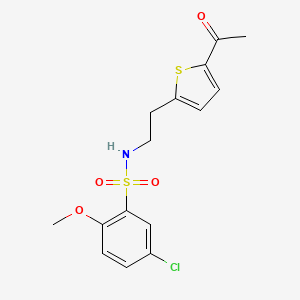

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Isoxazole derivatives are synthesized through various methods, including 1,3-dipolar cycloaddition reactions. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates as described in one of the papers provides a scaffold for creating highly functionalized isoxazole derivatives . This suggests that similar synthetic strategies could be employed for the synthesis of "(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl 5-phenyloxazole-2-carboxylate."

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of the isoxazole ring, a five-membered ring with three carbon atoms and one nitrogen atom. The presence of substituents like difluorophenyl groups can significantly influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Isoxazole derivatives participate in various chemical reactions. For example, the use of 5,5'-Dimethyl-3,3'-azoisoxazole as a heterogeneous azo reagent for the selective esterification of benzylic alcohols and phenols under Mitsunobu conditions indicates that isoxazole compounds can be selectively functionalized . This property could be relevant for the compound , suggesting potential for selective chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as difluorophenyl can affect the compound's acidity, solubility, and stability. The herbicidal activity of a related isoxazole derivative underlines the potential biological activity of such compounds, which could be relevant for the compound "this compound" . Additionally, the low mammalian and environmental toxicity of the herbicidal isoxazole derivative suggests that similar compounds might also exhibit favorable toxicity profiles .

Scientific Research Applications

Organic Synthesis and Chemistry

Research in isoxazole chemistry has led to the development of methods for the preparation and functionalization of isoxazoles, which are crucial for creating complex molecules. For instance, the lithiation of 3,5-disubstituted isoxazoles, including processes that form 4-lithio derivatives, highlights the versatility of isoxazoles in organic synthesis (Micetich & Chin, 1970). Furthermore, the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives through isoxazole-azirine-isoxazole/oxazole isomerization demonstrates innovative approaches to synthesizing carboxylic acid derivatives, offering new pathways for chemical synthesis (Serebryannikova et al., 2019).

Material Science and Polymer Chemistry

In material science, isoxazole derivatives have been utilized to synthesize thermotropic polyesters and investigate their properties. For example, polyesters based on 2-(4-carboxyphenyl)benzoxazole-5-carboxylic acid were found to form nematic melts under certain conditions, indicating potential applications in liquid crystal displays and other material science applications (Kricheldorf & Thomsen, 1992).

Pharmacology and Drug Design

Isoxazole derivatives have also shown potential in pharmacology, particularly in the design of antimicrobial and antifungal agents. The design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach highlight the antimicrobial potential of isoxazole derivatives (Bhat et al., 2016). Additionally, studies on novel compounds for potential antifungal applications and their solubility and partitioning processes in biologically relevant solvents further emphasize the role of isoxazole derivatives in developing new therapeutic agents (Volkova et al., 2020).

properties

IUPAC Name |

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F2N2O4/c21-13-6-7-15(16(22)8-13)17-9-14(24-28-17)11-26-20(25)19-23-10-18(27-19)12-4-2-1-3-5-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEJHEAZWIRXGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)OCC3=NOC(=C3)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5R,7S)-5,7-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2503423.png)

![1-[1-(2-Fluorophenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2503426.png)

![Ethyl 4-(4-chlorophenyl)-2-[(2-chloroquinoline-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2503430.png)

![2-[(3-Methylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2503431.png)

![2-Chloro-N-[(2R,3R)-2-(2-methylpyrazol-3-yl)-6-oxopiperidin-3-yl]propanamide](/img/structure/B2503433.png)

![N-(2-furylmethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2503440.png)

![8-(Azepan-1-yl)-7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2503441.png)